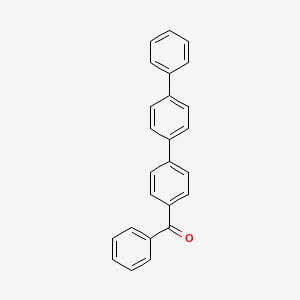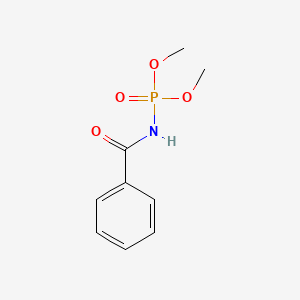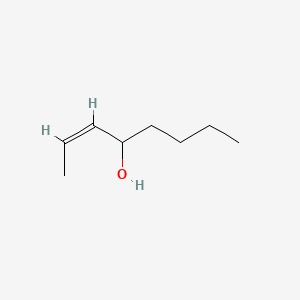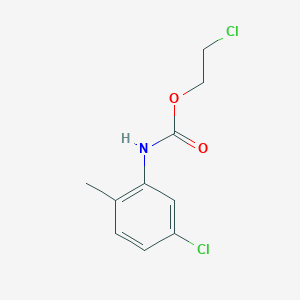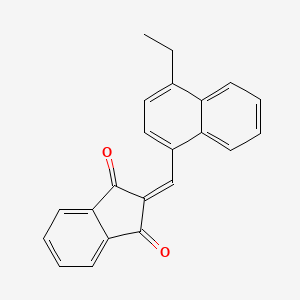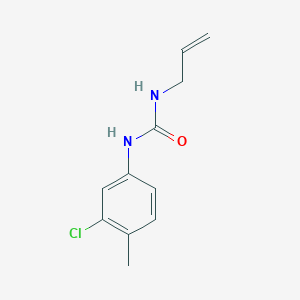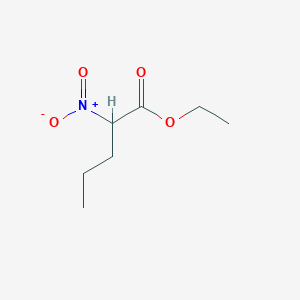
3,5-Dimethyl-1-bromo-adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-bromo-adamantane is an organic compound with the molecular formula C12H19Br. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. This compound is known for its applications in organic synthesis and pharmaceutical research, particularly as an intermediate in the synthesis of memantine, a medication used to treat Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-1-bromo-adamantane can be synthesized by heating 1,3-dimethyl adamantane with hydrobromic acid (HBr) in acetic acid (AcOH) at 50-55°C for 12 hours . This method ensures the bromination of the adamantane structure at the desired positions.
Industrial Production Methods: An improved industrial process involves the use of sodium hydrosulfite in dichloromethane (MDC) at 25-30°C, followed by cooling the reaction mixture to 5°C . This method enhances the yield and purity of the final product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-bromo-adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form 3,5-dimethyladamantan-1-ol using molecular oxygen in the presence of cobalt salts.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Molecular oxygen with N-hydroxyphthalimide and cobalt salts at elevated temperatures.
Major Products:
Substitution: 3,5-Dimethyl-1-methoxy-adamantane.
Oxidation: 3,5-Dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol.
Scientific Research Applications
3,5-Dimethyl-1-bromo-adamantane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various functional adamantane derivatives.
Biology: Investigated for its potential in modifying biological molecules and studying protein interactions.
Industry: Utilized in the development of high-energy fuels and thermally stable polymers.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-bromo-adamantane primarily involves its role as an intermediate in chemical reactions. In the synthesis of memantine, the bromine atom is substituted with an amino group, resulting in the formation of 1-amino-3,5-dimethyladamantane. This compound acts as an NMDA receptor antagonist, blocking the excessive activity of glutamate, which is believed to contribute to the symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
- 1-Bromo-3,5-dimethyltricyclo[3.3.1.13,7]decane
- 1,3-Dimethyladamantane
- 2-Bromoadamantane
Comparison: 3,5-Dimethyl-1-bromo-adamantane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other brominated adamantane derivatives. Its structure allows for targeted modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and other functional materials .
Properties
Molecular Formula |
C12H19Br |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
(3S,5R)-1-bromo-3,5-dimethyladamantane |
InChI |
InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3/t9?,10-,11+,12? |
InChI Key |
QUCXLVDIVQWYJR-WSVSKBAQSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)Br)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


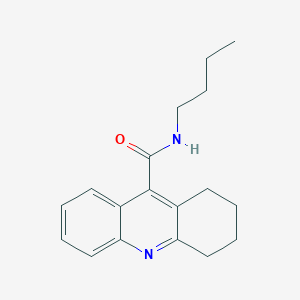
![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
